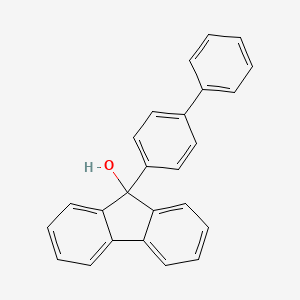

9-Biphenyl-4-YL-9H-fluoren-9-OL

Description

Contextual Significance within Fluorene (B118485) and Fluorenol Chemistry

Fluorene and its derivatives, known as fluorenols, are a well-established class of compounds in organic chemistry. The fluorene moiety is recognized for its rigid, planar structure and its characteristic fluorescence. The C9 position of the fluorene ring is particularly reactive, allowing for the introduction of various functional groups, which in turn modulates the electronic and optical properties of the molecule.

Fluorenols, characterized by the presence of a hydroxyl group at the C9 position, are pivotal intermediates in the synthesis of a wide array of fluorene derivatives. The introduction of the hydroxyl group not only alters the solubility and reactivity of the parent fluorene but also opens up pathways for further chemical transformations. The study of fluorenols is crucial for developing new materials for applications in fields such as organic light-emitting diodes (OLEDs) and sensors.

Research Rationale and Scope of Investigation for Biphenyl-Fluorenol Architectures

The rationale behind the investigation of biphenyl-fluorenol architectures, such as 9-Biphenyl-4-YL-9H-fluoren-9-OL, is rooted in the pursuit of materials with tailored optoelectronic properties. The biphenyl (B1667301) substituent is known to extend the π-conjugation of the fluorene core, which can lead to desirable changes in the absorption and emission spectra of the molecule. This extended conjugation can influence the material's ability to transport charge, a critical factor in the performance of organic electronic devices.

Research in this area typically focuses on:

Synthesis and Characterization: Developing efficient synthetic routes to produce high-purity biphenyl-fluorenol compounds and thoroughly characterizing their structures using techniques like NMR and X-ray crystallography.

Photophysical Properties: Investigating the absorption and emission of light by these molecules, including their fluorescence quantum yields and lifetimes.

Electrochemical Properties: Studying the oxidation and reduction potentials of these compounds to understand their electron-donating and -accepting capabilities.

Device Fabrication and Testing: Incorporating these materials into prototype devices, such as OLEDs, to evaluate their performance and potential for practical applications.

The overarching goal is to establish structure-property relationships that can guide the design of new and improved materials for advanced technologies. The strategic incorporation of a fluorene core with a biphenyl group is designed to facilitate efficient charge transport, a key aspect of OLED operation. nbinno.com This makes such compounds indispensable in the development of advanced fluorene-based semiconductor materials. nbinno.com

Historical Development and Evolution of Fluorene-Based Compounds in Academic Inquiry

The journey of fluorene chemistry began in 1867 when the French chemist Marcellin Berthelot first isolated fluorene from coal tar. wikipedia.org Early research focused on understanding the fundamental structure and reactivity of this newly discovered hydrocarbon. Various synthetic protocols for fluorenones, oxidized derivatives of fluorene, have been developed since 1931. researchgate.net

Over the decades, the field has evolved significantly. While initial studies were centered on classical organic synthesis and reaction mechanisms, the 20th century saw a shift towards exploring the practical applications of fluorene derivatives. A significant milestone was the discovery of the electroluminescent properties of polyfluorenes, which propelled these materials into the spotlight for their potential use in electronic displays.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22653-07-2 |

|---|---|

Molecular Formula |

C25H18O |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

9-(4-phenylphenyl)fluoren-9-ol |

InChI |

InChI=1S/C25H18O/c26-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,26H |

InChI Key |

ZCDSEQDMFSDSAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in 9 Biphenyl 4 Yl 9h Fluoren 9 Ol Chemistry

Elucidation of Carbon-Carbon Bond Formation Mechanisms

The synthesis of the 9-aryl-9-fluorenol skeleton, including 9-biphenyl-4-yl-9H-fluoren-9-ol, relies on key carbon-carbon bond-forming reactions. The mechanisms of these reactions determine the final structure and yield.

One primary method is the Grignard reaction , involving the nucleophilic addition of an organomagnesium halide to a ketone. For the synthesis of 9-aryl-fluoren-9-ols, this typically involves reacting 9-fluorenone (B1672902) with an aryl magnesium bromide. rsc.org The mechanism begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 9-fluorenone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol, 9-aryl-9-fluoren-9-ol. rsc.org

Another significant C-C bond formation mechanism is intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) . This is observed in the acid-catalyzed cyclization of triarylcarbinols to form fluorene (B118485) derivatives. researchgate.net The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as p-toluenesulfonic acid (TsOH), followed by the elimination of a water molecule to generate a stable triarylcarbonium ion. researchgate.net This carbocation then acts as an electrophile, attacking one of the adjacent aryl rings in an intramolecular cyclization to form the new C-C bond and establish the fluorene core. The orientation of this cyclization is dictated by the electronic effects of substituents on the aryl rings. researchgate.net

Radical chain reactions also offer a pathway for C-C bond formation. While not directly forming the fluorenol, these methods are used to build complex alkyl or aryl side chains. These reactions often use a radical initiator like AIBN and a chain-propagating agent such as tributyltin hydride (Bu₃SnH). libretexts.org A carbon-centered radical is generated, which can then add to an alkene or alkyne in either an inter- or intramolecular fashion to create a new C-C bond. libretexts.org

Table 1: Key C-C Bond Formation Mechanisms for Fluorenol Scaffolds

| Reaction Type | Key Reagents | Intermediate | Description |

|---|---|---|---|

| Grignard Reaction | 9-Fluorenone, Arylmagnesium bromide (e.g., 4-biphenylmagnesium bromide) | Magnesium alkoxide | Nucleophilic addition of a Grignard reagent to the carbonyl group of 9-fluorenone to form a tertiary alcohol. rsc.org |

| Friedel-Crafts Cyclization | Triarylcarbinol, Acid catalyst (e.g., TsOH) | Triarylcarbonium ion | Acid-catalyzed formation of a carbocation, followed by intramolecular electrophilic attack on an aryl ring to form the fluorene system. researchgate.net |

Role of Catalytic Species and Reagents in Fluorenol Transformations

Catalysts and specific reagents are essential for controlling the transformations of fluorenol derivatives, enabling efficient and selective reactions.

Acid Catalysts : Protic acids like p-toluenesulfonic acid (TsOH) or sulfuric acid are pivotal in the synthesis of 9-aryl-fluorenes from triarylcarbinols. Their role is to facilitate the formation of a key triarylcarbonium ion intermediate by promoting the dehydration of the carbinol. researchgate.net This catalytic process is central to the intramolecular Friedel-Crafts cyclization that forms the fluorene ring system.

Palladium Catalysts : Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of the biphenyl (B1667301) group in the title compound and other substituted fluorenes. lumenlearning.comresearchgate.net Reactions such as the Suzuki-Miyaura coupling are widely used to form C-C bonds between aryl halides and arylboronic acids. lumenlearning.com The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. lumenlearning.com

Transmetalation : The organoboron compound transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. lumenlearning.comrsc.org The efficiency of these catalysts depends heavily on the choice of ligands (e.g., phosphines like PPh₃, XPhos) and reaction conditions. rsc.orgresearchgate.net

Bifunctional Ionic Liquids : In the synthesis of related compounds like 9,9-bis(4-hydroxyphenyl)fluorene (B116638) from 9-fluorenone, bifunctional ionic liquids (BFILs) containing both acidic (–SO₃H) and sulfhydryl (–SH) groups have been employed as highly effective catalysts. researchgate.netrsc.org The acidic group catalyzes the condensation reaction, while the sulfhydryl group helps to achieve high regioselectivity. researchgate.net This demonstrates a modern approach to catalysis where multiple catalytic functions are combined in a single molecule for improved performance.

Other Reagents : In the synthesis of derivatives from 9-ethynyl-9-fluorenol (B85050), reagents like chlorodiphenylphosphine (B86185) can react to form phosphine (B1218219) oxides. This reaction proceeds through the generation of a stabilized fluorenyl anion after deprotonation by a base like triethylamine. researchgate.net

Table 2: Catalysts and Reagents in Fluorenol Chemistry

| Catalyst/Reagent | Reaction Type | Role |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Friedel-Crafts Cyclization | Brønsted acid catalyst; promotes dehydration to form a carbocation intermediate. researchgate.net |

| Palladium(0) complexes | Suzuki-Miyaura Coupling | Homogeneous catalyst; facilitates C(aryl)-C(aryl) bond formation. lumenlearning.comnih.gov |

| Bifunctional Ionic Liquids | Condensation | Dual-function catalyst providing both acidity and regiochemical control. researchgate.netrsc.org |

Photochemical and Excited-State Reaction Mechanisms (e.g., Photolysis of 9-Fluorenol)

The photochemistry of fluorenols is characterized by reactions that proceed through electronically excited states, leading to products not accessible through ground-state thermal reactions. The photolysis of the parent 9-fluorenol is a well-studied model for understanding the behavior of derivatives like this compound.

Upon UV excitation, 9-fluorenol is promoted to its singlet excited state (S₁). From this state, it undergoes cleavage of the C9-OH bond via two competing pathways: heterolysis and homolysis. osti.govscispace.com

Heterolytic Cleavage : This pathway involves the cleavage of the C-OH bond to form a 9-fluorenyl cation and a hydroxide (B78521) ion. This process is highly dependent on solvent polarity; polar protic solvents like aqueous methanol (B129727) stabilize the resulting ions, favoring this pathway. osti.govlookchem.com The driving force for this photosolvolysis is believed to be the gain in aromaticity in the excited state. rsc.orgresearchgate.net The ground-state 9-fluorenyl cation is antiaromatic with 4n (12) π-electrons, but according to Baird's rule, cyclic conjugated systems with 4n π-electrons are aromatic in their lowest excited states. researchgate.netresearchgate.net

Homolytic Cleavage : This pathway involves the cleavage of the C-OH bond to form a 9-fluorenyl radical and a hydroxyl radical. This pathway becomes more competitive in less polar solvents. osti.govscispace.com

Kinetic studies of the photosolvolysis of 9-fluorenol in methanol-water mixtures have shown that the quantum yield of product formation and the rate constant for cation formation increase with the water content (and thus, solvent polarity). osti.govlookchem.com This confirms that solvent plays a critical role in partitioning the reaction between the heterolytic and homolytic routes.

Table 3: Solvent Effect on Photolysis Pathway of 9-Fluorenol

| Pathway | Favored in | Key Intermediate | Driving Force |

|---|---|---|---|

| Heterolysis (Photosolvolysis) | Polar protic solvents (e.g., MeOH/H₂O) | 9-Fluorenyl cation osti.govlookchem.com | Excited-state aromaticity gain rsc.orgresearchgate.net |

Studies on Intermediate Formation and Trapping

The mechanisms of both thermal and photochemical reactions of fluorenols are defined by the transient intermediates formed. The direct detection and study of these species provide conclusive evidence for proposed reaction pathways.

Carbocation Intermediates : The 9-fluorenyl cation is a key intermediate in many reactions. In the acid-catalyzed cyclization of triarylcarbinols, the formation of a stable triarylcarbonium ion is the central mechanistic step. researchgate.net In photochemistry, the 9-fluorenyl cation is generated via heterolytic cleavage from the excited state of 9-fluorenol. researchgate.net Its existence has been confirmed by nanosecond laser flash photolysis studies, which have directly observed the transient absorption of the 9-fluorenyl cation in aqueous solutions. lookchem.com These studies also showed that the yield of the cation increases with solvent polarity at the expense of the competing radical intermediate, corroborating the results from product studies. lookchem.com These carbocations are generally unstable and highly reactive, readily combining with nucleophiles or undergoing rearrangements. slideshare.netyoutube.com

Radical Intermediates : The 9-fluorenyl radical is the primary intermediate in the homolytic cleavage pathway during the photolysis of 9-fluorenol. osti.gov Laser flash photolysis experiments have also successfully identified the 9-fluorenyl radical, which has a distinct absorption spectrum from the cation. lookchem.com The competition between the formation of the radical and the cation is a central feature of 9-fluorenol photochemistry and is directly influenced by the solvent environment. osti.govlookchem.com

The ability to generate and study these intermediates, whether through preparative methods that trap them or spectroscopic techniques that observe them directly, is fundamental to a complete mechanistic understanding of this compound chemistry.

Advanced Spectroscopic Characterization Methodologies for 9 Biphenyl 4 Yl 9h Fluoren 9 Ol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorene (B118485) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of all atoms within the molecule.

In the ¹H NMR spectrum of 9-fluorenol, the proton at the C9 position, which also bears the hydroxyl group, typically appears as a distinct singlet. chemicalbook.com The chemical shifts of the aromatic protons provide information about the substitution pattern on the fluorene and biphenyl (B1667301) rings. For instance, in the parent fluorene molecule, the aromatic protons appear in a specific pattern that is altered upon substitution. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. chegg.com The spiro-carbon in fluorenylspirohydantoins, for example, shows a characteristic signal. bas.bg The transformation of 9-fluorenol to 9-fluorenone (B1672902) can be readily monitored by the disappearance of the C-OH signal and the appearance of a new signal for the carbonyl carbon in the ¹³C NMR spectrum. chegg.com

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY, HMQC, HMBC, and NOESY, are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted fluorene derivatives. bas.bg These techniques reveal through-bond and through-space correlations between nuclei, providing invaluable information for establishing the connectivity and spatial arrangement of atoms. bas.bg For fluorinated fluorene derivatives, ¹⁹F NMR spectroscopy is also employed to elucidate the structure. youtube.comjeol.com

Table 1: Representative ¹H NMR Data for Fluorene Derivatives

| Compound | Solvent | Key ¹H NMR Signals (ppm) |

| 9-Fluorenol | - | 7.62, 7.61, 7.37, 7.30, 5.52, 1.98 chemicalbook.com |

| Fluorene | Cyclohexane | 7.35, 7.13, 7.21, 7.62, 3.70 chemicalbook.com |

| Fluorene | CDCl₃ | 7.45, 7.22, 7.29, 7.71, 3.79 chemicalbook.com |

| 9-Fluorenone | CDCl₃ | 7.64, 7.48, 7.47, 7.27 chemicalbook.com |

This table is for illustrative purposes and actual chemical shifts can vary based on solvent and other experimental conditions.

Advanced Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Emission Characteristics

Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are powerful techniques used to investigate the electronic properties of 9-Biphenyl-4-YL-9H-fluoren-9-OL and its analogues. These methods provide insights into the electronic transitions and emission characteristics of the compounds.

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions within the molecule. For fluorene and its derivatives, the absorption spectra typically exhibit bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the fluorene core.

PL spectroscopy, on the other hand, provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The emission spectrum reveals the energy of the emitted photons and provides insights into the nature of the excited state. Fluorene itself is known for its characteristic violet fluorescence. wikipedia.org The emission properties of fluorene derivatives can be tuned by introducing different substituents, which can alter the energy levels and the efficiency of the emission process. semanticscholar.org For example, the introduction of electron-donating or electron-withdrawing groups can lead to red or blue shifts in the emission spectrum.

Table 2: Photophysical Data for Fluorene and its Derivatives

| Compound | Solvent/Medium | Excitation Max (nm) | Emission Max (nm) |

| Fluorene | Cyclohexane | 261 aatbio.com | 302 aatbio.com |

| Fluorene Dye 5 | - | ~350-450 | - researchgate.net |

| D-π-A Fluorene Dyes 5, 5a-c | - | - | ~530 researchgate.net |

Data presented is representative and can be influenced by the specific molecular structure and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound and its analogues. nih.govnih.gov These methods probe the vibrational modes of a molecule, which are unique to its structure and bonding, providing valuable information for identification and conformational analysis. nih.govnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. patsnap.com The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific vibrational motion, such as the stretching or bending of chemical bonds. youtube.com For fluorene derivatives, characteristic IR bands can be observed for the C-H stretching of the aromatic rings, as well as vibrations associated with the fluorene skeleton. nist.gov In the case of 9-fluorenol, a prominent O-H stretching band would be expected. nist.gov FTIR spectroscopy is particularly effective for identifying functional groups and assessing the purity of a sample. patsnap.com

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. patsnap.com When a laser interacts with a molecule, a small fraction of the scattered light is shifted in frequency, and this frequency shift corresponds to the vibrational energy levels of the molecule. youtube.com Raman spectroscopy provides complementary information to IR spectroscopy. For instance, non-polar bonds often give rise to strong Raman signals, while they may be weak or absent in the IR spectrum. The breathing mode of the fluorene moiety, for example, is observable in the Raman spectrum. researchgate.net

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of fluorene compounds, aiding in structural confirmation and providing insights into their conformational properties. researchgate.net

Table 3: Comparison of IR and Raman Spectroscopy

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of light patsnap.com |

| Molecular Property Probed | Change in dipole moment | Change in polarizability |

| Strengths | Sensitive to polar functional groups, cost-effective patsnap.com | Good for aqueous samples, minimal sample preparation, good for non-polar bonds patsnap.com |

| Limitations | Water is a strong absorber | Potential for fluorescence interference, can be more expensive patsnap.com |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound and its analogues. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.

In HRMS, the sample is first ionized, and the resulting ions are then separated based on their m/z values. The high resolving power of the instrument allows for the differentiation of ions with very similar masses, which is essential for unambiguous formula determination. For fluorene derivatives, HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. nih.gov

In addition to exact mass determination, mass spectrometry provides valuable information about the structure of a molecule through the analysis of its fragmentation pattern. When a molecule is ionized, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to identify the compound and elucidate its structure. For instance, the mass spectrum of 9-hydroxyfluorene would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups, such as the hydroxyl group. researchgate.net

The use of soft ionization techniques can help to preserve the molecular ion, while more energetic methods can be used to induce fragmentation and obtain more structural information. For complex mixtures containing fluorene derivatives, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the components before they are introduced into the mass spectrometer, enabling the analysis of individual compounds. researchgate.net

Table 4: Key Information Provided by High-Resolution Mass Spectrometry

| Parameter | Description |

| Exact Mass | Highly accurate measurement of the mass of the molecular ion, used to determine the elemental composition. |

| Molecular Formula | Deduced from the exact mass measurement. |

| Fragmentation Pattern | The collection of fragment ions produced upon ionization, which provides structural information. |

| Isotopic Distribution | The relative abundance of ions containing different isotopes, which can further confirm the elemental composition. |

Time-Resolved Spectroscopy for Photophysical Dynamics and Excited-State Processes

Time-resolved spectroscopy is a powerful set of techniques used to study the dynamic processes that occur in molecules after they have been excited by light. researchgate.net For this compound and its analogues, these methods provide crucial insights into their photophysical dynamics and excited-state processes, which are fundamental to their potential applications in areas like organic electronics.

Upon absorption of a photon, a molecule is promoted to an excited electronic state. youtube.com From this excited state, it can undergo a variety of relaxation processes, including fluorescence, phosphorescence, internal conversion, and intersystem crossing. youtube.com Time-resolved techniques allow researchers to monitor these processes on timescales ranging from femtoseconds to seconds. researchgate.net

Time-resolved fluorescence spectroscopy, for example, can be used to measure the lifetime of the excited singlet state and to study the dynamics of solvent relaxation around the excited molecule. nih.govacs.org Studies on fluorene derivatives have shown that the excited-state relaxation dynamics can be significantly influenced by factors such as the solvent environment and the presence of hydrogen bonding. nih.govacs.org

Ultrafast transient absorption spectroscopy is another key technique that can probe the evolution of excited states. By using a "pump" laser pulse to excite the sample and a "probe" pulse to monitor the changes in absorption, it is possible to track the formation and decay of transient species, such as excited singlet and triplet states. nycu.edu.tw This information is vital for understanding the mechanisms of photophysical processes like intersystem crossing, which is the transition from a singlet to a triplet state. nycu.edu.tw

Table 5: Key Excited-State Processes Studied by Time-Resolved Spectroscopy

| Process | Description | Timescale |

| Vibrational Relaxation | The dissipation of excess vibrational energy within an electronic state. | Femtoseconds to picoseconds researchgate.net |

| Internal Conversion | A non-radiative transition between electronic states of the same spin multiplicity. | Femtoseconds to picoseconds researchgate.net |

| Intersystem Crossing | A non-radiative transition between electronic states of different spin multiplicity (e.g., singlet to triplet). | Picoseconds to nanoseconds researchgate.netnycu.edu.tw |

| Fluorescence | Radiative decay from an excited singlet state to the ground state. | Nanoseconds nycu.edu.tw |

| Phosphorescence | Radiative decay from an excited triplet state to the ground state. | Microseconds to seconds |

| Solvent Relaxation | The reorientation of solvent molecules around an excited-state dipole. | Picoseconds to nanoseconds nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the solid-state molecular architecture and conformation of this compound and its analogues.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and torsional angles.

The conformation of the biphenyl group relative to the fluorene moiety in this compound can be precisely determined, which is crucial for understanding its electronic properties. The solid-state conformation provides a basis for interpreting the spectroscopic data obtained in solution and for computational modeling studies.

Table 6: Key Structural Parameters Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell, which is the basic repeating unit of the crystal. aps.org |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. mdpi.comroyalsocietypublishing.org |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. mdpi.com |

| Intermolecular Interactions | The non-covalent interactions between molecules in the crystal, such as hydrogen bonds and van der Waals forces. mdpi.com |

Specialized Spectroscopic Techniques for Fluorene-Containing Compounds (e.g., Synchronous Fluorimetry for Environmental Detection)

Beyond the core spectroscopic methods, specialized techniques are employed to address specific analytical challenges related to fluorene-containing compounds, particularly in complex matrices like environmental samples.

Synchronous Fluorimetry is a powerful fluorescence technique that has been utilized for the detection and quantification of polycyclic aromatic hydrocarbons (PAHs), including fluorene and its derivatives, in environmental samples. This method involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them.

The primary advantage of synchronous fluorimetry is its ability to simplify complex fluorescence spectra and improve selectivity. By choosing an appropriate Δλ, the spectral bands can be narrowed, and overlapping spectra from different components in a mixture can be resolved. This makes it possible to identify and quantify individual fluorene compounds even in the presence of other interfering fluorescent species. The enhanced sensitivity and selectivity of this technique are crucial for monitoring low levels of these pollutants in the environment.

Other advanced spectroscopic methods are also being developed and applied for the analysis of fluorene compounds. These include various hyphenated techniques, where a separation method like liquid chromatography is coupled with a sensitive detection method such as mass spectrometry (LC-MS) or fluorescence spectroscopy. These combined approaches provide the high resolving power needed to analyze complex mixtures and identify unknown fluorene derivatives and their metabolites.

The development of these specialized techniques is driven by the need for highly sensitive and selective methods for the trace analysis of fluorene-containing compounds in diverse fields, from environmental monitoring to materials science.

Computational Chemistry and Theoretical Modeling of 9 Biphenyl 4 Yl 9h Fluoren 9 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Frontier Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations are instrumental in determining the fundamental properties of 9-Biphenyl-4-YL-9H-fluoren-9-OL.

Electronic Structure and Molecular Geometry: DFT methods are used to solve the electronic Schrödinger equation approximately, yielding the molecule's electron density and, from that, its total energy. By minimizing this energy, the most stable three-dimensional arrangement of the atoms, or the equilibrium molecular geometry, can be found. mdpi.comsemanticscholar.org This optimization process provides precise data on bond lengths, bond angles, and dihedral angles. For the this compound scaffold, this includes the planarity of the fluorene (B118485) and biphenyl (B1667301) ring systems and the orientation of the hydroxyl group.

Table 1: Representative Geometric Parameters Calculated via DFT This table presents typical data obtained from DFT calculations on related aromatic structures, illustrating the outputs of geometry optimization.

| Parameter | Description | Typical Calculated Value |

| C-C (aromatic) | Bond length within the phenyl rings | 1.39 - 1.41 Å |

| C-C (inter-ring) | Bond length connecting the biphenyl rings | ~1.49 Å |

| C-O | Bond length of the hydroxyl group | ~1.43 Å |

| O-H | Bond length of the hydroxyl group | ~0.96 Å |

| ∠ C-O-H | Bond angle of the hydroxyl group | ~109° |

| Dihedral Angle | Twist angle between the two phenyl rings in the biphenyl moiety | 40° - 45° |

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. missouristate.edu Their energy levels and the difference between them, the HOMO-LUMO gap, are critical indicators of a molecule's electronic behavior, chemical reactivity, and optical properties. nih.gov The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. researchgate.net A small energy gap generally implies higher chemical reactivity and is a key factor in designing materials for organic electronics. nih.gov DFT calculations are a standard method for computing these values. chalcogen.ro For fluorene derivatives, the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels, allowing for the tuning of the material's electronic properties. missouristate.edu

Table 2: Illustrative Frontier Orbital Energies Calculated with DFT This table shows representative HOMO-LUMO data for fluorene-based systems, demonstrating how these values are used to assess electronic properties.

| Molecule System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Fluorenone Derivative | -6.20 | -2.50 | 3.70 |

| Substituted Fluorene | -5.85 | -2.35 | 3.50 |

| This compound (Estimated) | -5.9 to -6.1 | -2.2 to -2.4 | 3.7 to 3.9 |

Ab Initio Methods for High-Level Quantum Chemical Analysis and Thermodynamic Properties

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. nih.gov These methods, such as Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) theory, offer higher levels of accuracy than standard DFT, though at a significantly greater computational expense. nih.gov

For a molecule like this compound, ab initio calculations can provide benchmark-quality results for various properties. nih.gov They are particularly valuable for obtaining precise thermodynamic data, including:

Enthalpies of formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energies: A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

Activation barriers: The energy required to initiate a chemical reaction, which is crucial for understanding reaction kinetics. nih.gov

While full geometry optimization of a large molecule with high-level ab initio methods can be prohibitive, a common strategy involves performing single-point energy calculations on geometries previously optimized with a less expensive method like DFT. This approach combines the efficiency of DFT for structure determination with the high accuracy of ab initio methods for energy calculations. Such analyses are critical for validating DFT results and for cases where very high precision is required to distinguish between subtle energetic differences in conformers or reaction pathways.

Theoretical Prediction of Spectroscopic Behavior and Vibrational Modes

Computational methods can theoretically predict various spectroscopic properties, providing a powerful complement to experimental measurements. DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. semanticscholar.orgresearchgate.net

Each calculated vibrational frequency is associated with a specific normal mode, which describes the collective motion of the atoms (e.g., stretching, bending, or twisting of bonds). scispace.com This analysis is invaluable for assigning experimental spectral peaks to specific molecular motions. For this compound, key vibrational modes include:

O-H Stretch: A characteristic high-frequency vibration of the hydroxyl group, which is sensitive to hydrogen bonding. scispace.com

C-H Aromatic Stretch: Vibrations of the hydrogen atoms attached to the biphenyl and fluorene rings.

C=C Ring Stretch: Vibrations associated with the stretching of carbon-carbon bonds within the aromatic rings.

Ring Deformation Modes: Lower-frequency vibrations corresponding to the deformation of the ring structures.

Time-dependent DFT (TD-DFT) can be further used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. semanticscholar.org

Table 3: Representative Calculated Vibrational Frequencies (DFT) This table provides examples of vibrational modes and their typical calculated frequencies for fluorenol and related structures, aiding in the interpretation of experimental spectra.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν(O-H) | Stretching of the hydroxyl bond | 3600 - 3700 (free), 3200-3500 (H-bonded) |

| ν(C-H) | Stretching of aromatic C-H bonds | 3000 - 3100 |

| ν(C=C) | Stretching of aromatic ring C-C bonds | 1450 - 1600 |

| δ(C-F) | Bending of C-F bonds (in related fluorinated compounds) researchgate.net | 550 - 630 researchgate.net |

| Ring Puckering | Out-of-plane ring deformation | 700 - 850 |

Conformational Analysis and Torsional Potentials of Biphenyl-Fluorene Scaffolds

The this compound molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the fluorene and biphenyl moieties. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. ic.ac.uk

A key aspect of this analysis is the calculation of the torsional potential energy surface. This is done by systematically rotating a specific dihedral angle—for instance, the angle between the two phenyl rings of the biphenyl group—and calculating the molecule's energy at each step. This process reveals the energy barriers to rotation and identifies the lowest-energy (most stable) conformations. ic.ac.uk

In biphenyl and its derivatives, a perfectly planar conformation is often destabilized by steric repulsion between the hydrogen atoms on adjacent rings. ic.ac.uk Conversely, a completely perpendicular arrangement reduces π-conjugation across the central bond. The final geometry is a balance between these electronic and steric effects, typically resulting in a twisted conformation. ic.ac.uk The degree of this twist in the biphenyl-fluorene scaffold can have a decisive impact on the molecule's photophysical and electronic properties. researchgate.net

Structure Property Relationships and Advanced Electronic Characteristics of 9 Biphenyl 4 Yl 9h Fluoren 9 Ol Systems

Influence of Molecular Architecture on Photophysical Properties (e.g., Fluorescence, Phosphorescence)

The photophysical characteristics of 9-Biphenyl-4-YL-9H-fluoren-9-OL are intrinsically linked to its molecular design. Fluorene (B118485) derivatives are recognized for their valuable photoelectric properties, including fluorescence and conductivity. The rigid and planar nature of the fluorene backbone contributes significantly to these properties.

Fluorescence, in particular, is favored in molecules with rigid structures. libretexts.org The methylene (B1212753) bridge in the fluorene unit enhances this rigidity compared to a more flexible, unbridged biphenyl (B1667301) system. libretexts.org This structural constraint reduces non-radiative decay pathways, leading to higher fluorescence quantum yields. The introduction of a hydroxyl group at the C9 position can further influence the photophysical behavior by providing a site for potential hydrogen bonding and altering the electronic distribution within the molecule.

Table 1: General Photophysical Properties of Related Fluorene Systems

| Property | Observation in Fluorene Derivatives | Reference |

| Fluorescence | Generally favored due to rigid molecular structure. | libretexts.org |

| Conductivity | Possess good photoelectric properties. | |

| Emission Tuning | Structural modifications can alter emission wavelengths. | beilstein-journals.org |

Electronic Conjugation and Aromaticity in Biphenyl-Fluorene Systems

The electronic properties of this compound are governed by the extent of π-conjugation and the aromatic character of its constituent parts. The system is composed of two key aromatic components: the fluorene moiety and the biphenyl group.

Charge Transport Properties, including Hole and Electron Mobility

The charge transport characteristics of organic materials are crucial for their application in electronic devices. Fluorene derivatives are known for their good charge transport properties, which contribute to the efficiency of devices like organic light-emitting diodes (OLEDs).

The C9 position of the fluorene core is a critical site for modification to enhance stability and tune electronic properties. researchgate.net The substitution at this position with a biphenyl group in this compound is expected to significantly influence its charge transport capabilities. While specific data on the hole and electron mobility of this exact compound are not available in the provided results, the general characteristics of fluorene-based materials suggest it would be a promising candidate for charge-transporting applications. The rigid fluorene unit typically facilitates efficient charge transport, and the biphenyl substituent can further modulate these properties.

Conformational Flexibility and Its Impact on Electronic and Optical Behavior

The conformational flexibility of the biphenyl group in this compound plays a pivotal role in determining its electronic and optical properties. The rotation around the single bond connecting the two phenyl rings in the biphenyl moiety is a key conformational freedom. nih.govresearchgate.net This rotation is influenced by a balance between steric repulsion of the ortho-hydrogens, which favors a twisted conformation, and π-conjugation, which favors planarity. nih.gov

Supramolecular Interactions and Aggregation Behavior in Solution and Solid State

The presence of the hydroxyl group and the extended aromatic system in this compound suggests the potential for significant supramolecular interactions. In the solid state, these interactions can dictate the crystal packing and morphology, which in turn affect the material's bulk properties, including charge transport. nih.gov

Hydrogen bonding involving the hydroxyl group is a likely and significant intermolecular interaction. nih.gov Additionally, π-π stacking interactions between the aromatic fluorene and biphenyl units can lead to the formation of aggregates in both solution and the solid state. The nature and extent of this aggregation will be influenced by factors such as solvent polarity and concentration. The conformational state of the biphenyl group will also play a role in determining the geometry of these supramolecular assemblies. nih.gov Understanding and controlling these non-covalent interactions is crucial for optimizing the performance of materials based on this molecular scaffold.

Advanced Applications in Materials Science and Organic Electronics Research

Organic Optoelectronic Device Technologies

Fluorene-based compounds are foundational in the development of next-generation organic optoelectronic devices due to their excellent photoelectric properties, including strong fluorescence and conductivity. The reactivity at the C-9 position of the fluorene (B118485) skeleton is frequently exploited to synthesize a wide array of functional molecules.

The inherent high fluorescence and charge transport capabilities of the fluorene scaffold make its derivatives, such as 9-Biphenyl-4-YL-9H-fluoren-9-OL, highly suitable for use in Organic Light-Emitting Diodes (OLEDs). Fluorene-based materials are particularly valued as emitters for creating vibrant and efficient displays, especially for blue light emission which has historically been a challenge for OLED technology.

Research into related fluorene compounds demonstrates their potential. For instance, a blue fluorescent host material based on a fluorinated 9,9'-spirobifluorene derivative, when incorporated into an OLED, achieved a low turn-on voltage of 3.5 V, a maximum current efficiency of 6.51 cd/A, and an external quantum efficiency of 3.85%. researchgate.net Symmetrically substituted fluorene derivatives have also been synthesized and investigated for their applicability in organic optoelectronics, forming the basis for various exciplex-emitting systems in OLEDs. mdpi.com These findings underscore the capacity of the fluorene framework to produce high-performance OLEDs, a potential that extends to biphenyl-substituted fluorenols.

Table 1: Performance of a Representative Fluorene-Based OLED

| Host Material | Dopant Material | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| Spiro-(3,5)-F (a fluorinated 9,9'-spirobifluorene) | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | 3.5 | 6.51 | 3.85 |

Data sourced from a study on a highly efficient blue fluorescent OLED. researchgate.net

In the field of solar energy, fluorene derivatives are integral to the fabrication of organic photovoltaic (OPV) cells. ontosight.ai Their function can be multifaceted, serving as either the electron donor or acceptor material within the active layer of a solar cell. The biphenyl (B1667301) group in this compound can enhance the material's ability to absorb light and transport charge, which are critical for efficient solar energy conversion.

A notable example involves a non-fullerene acceptor based on a 9,9'-spirobi[9H-fluorene] core, which, when paired with a low-band gap polymer donor (PTB7-Th), resulted in a bulk heterojunction solar cell with a power conversion efficiency (PCE) of 5.34%. researchgate.net This demonstrates that three-dimensional fluorene-based molecular structures can serve as high-performance electron acceptors. researchgate.net Furthermore, polymers incorporating fluorene units, such as poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8TBT), are actively studied in OPV systems to understand charge transfer and delocalization, which are fundamental to device quantum efficiency. mdpi.com

The application of fluorene derivatives extends to Organic Field-Effect Transistors (OFETs), which are key components in the expanding field of organic electronics. The ordered molecular packing and effective charge transport characteristics of these materials are essential for achieving high charge carrier mobility in transistor channels. Since their initial description, OFETs have seen significant progress, with performance now rivaling that of amorphous silicon. rsc.org

While specific OFET performance data for this compound is not widely published, research on analogous structures is insightful. For example, an OFET using a tetrathiafulvalene (B1198394) (TTF) core with biphenyl substituents as the active layer demonstrated a field-effect mobility of 0.11 cm²/Vs. researchgate.net This study highlights the utility of the biphenyl moiety in promoting favorable molecular arrangement for charge transport, a principle that is directly relevant to the design of fluorene-biphenyl OFET materials.

The structural rigidity and electronic properties of the fluorene scaffold make it an excellent building block for hole-transporting materials (HTMs) and electron-transporting materials (ETMs). These materials are crucial for ensuring efficient charge injection and transport to the electrodes in devices like OLEDs and perovskite solar cells. Strategic modifications to the fluorene core can enhance thermal and morphological stability.

Spiro-configured fluorene derivatives, such as those based on spiro[fluorene-9,9′-xanthene] (SFX), are being developed as next-generation, high-performance HTMs. researchgate.net The asymmetric nature of the SFX core allows for more flexible molecular design compared to more symmetrical spiro-compounds, potentially leading to materials with improved stability and charge transport, which are critical for the longevity and efficiency of perovskite solar cells. researchgate.net

Catalysis and Ligand Design in Organic Synthesis

Beyond direct applications in devices, the fluorenol moiety is significant in the realm of synthetic chemistry, particularly in catalysis. Fluorenol-based structures can act as precursors or components of ligands for transition metal catalysts, which are instrumental in a vast number of organic transformations.

The synthesis of fluorene derivatives often relies heavily on catalytic methods, and fluorenols themselves can be key reactants in catalyzed reactions. Palladium-catalyzed processes are widely used for the synthesis of fluorenones (the oxidized precursor to fluorenols) and for creating C-C bonds at the fluorene's 9-position. organic-chemistry.orgacs.orgorganic-chemistry.org

For instance, boron trifluoride (BF₃·OEt₂) has been effectively used as a Lewis acid catalyst in reactions involving 9-(phenylethynyl)-9H-fluoren-9-ols to produce highly functionalized fluorene derivatives. thieme-connect.de This demonstrates the role of the fluorenol hydroxyl group in facilitating complex chemical transformations. The development of catalytic systems, including those based on rhodium and palladium, for the efficient synthesis of various fluorenone and fluorene structures highlights the active and ongoing research in this area. acs.orgorganic-chemistry.orgacs.org These synthetic strategies are crucial for accessing novel materials, including this compound, for materials science research.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | BCzVBi |

| poly[[4,8-bis[5-(2-ethylhexyl)thiophene-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] | PTB7-Th |

| poly(9,9-dioctylfluorene-co-benzothiadiazole) | F8TBT |

| bis(biphenyl)tetrathiafulvalene | DBP-TTF |

| spiro[fluorene-9,9′-xanthene] | SFX |

Chiral Ligands for Asymmetric Catalysis and Enantioselective Reactions

The development of effective chiral ligands is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. chemrxiv.orgnih.gov Axially chiral biphenyls and their derivatives are a well-established class of privileged ligands in a multitude of enantioselective transformations. chemrxiv.org The inherent chirality and conformational rigidity of these structures are key to their success in inducing high levels of stereocontrol.

The molecular structure of this compound incorporates a biphenyl moiety, which is a key structural element in many successful chiral ligands. chemrxiv.org The presence of the hydroxyl group at the 9-position of the fluorene core offers a convenient handle for further chemical modification. This allows for the introduction of various coordinating groups, which can then bind to a metal center to form a chiral catalyst. The steric bulk provided by the fluorenyl and biphenyl groups can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

While direct reports on the use of this compound as a chiral ligand are not extensively documented, the principles of ligand design suggest its potential. For instance, the development of new classes of adjustable axially chiral biphenyl ligands has demonstrated that systematic modification of the biphenyl backbone can lead to highly efficient catalysts for a range of asymmetric reactions, including additions of organozinc reagents to aldehydes and palladium-catalyzed cycloadditions. chemrxiv.org These studies have shown that even subtle changes to the steric and electronic properties of the ligand can dramatically impact the enantioselectivity of the reaction. chemrxiv.org

The general approach to creating a chiral catalyst from a biphenyl-containing molecule like this compound would involve the resolution of its enantiomers, followed by the introduction of appropriate coordinating atoms. The resulting chiral ligand could then be complexed with a suitable metal precursor to generate the active catalyst for enantioselective reactions. nih.gov

Fluorescent Probes and Chemosensors for Advanced Analytical and Imaging Systems

Fluorescent probes and chemosensors are indispensable tools in modern analytical chemistry and biological imaging. These molecules are designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. The fluorene scaffold is a well-known fluorophore, prized for its high quantum yield and photostability, making it an excellent platform for the design of fluorescent sensors.

Derivatives of this compound are promising candidates for the development of novel fluorescent probes. The extended π-conjugation provided by the biphenyl and fluorene moieties is expected to result in strong absorption and emission in the UV-visible region. The hydroxyl group at the 9-position can act as a recognition site for specific analytes. Binding of an analyte to this hydroxyl group can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength.

While specific studies on this compound as a fluorescent probe are not widely available, research on analogous compounds highlights the potential of this structural motif. For instance, related fluorene derivatives have been investigated as fluorescent sensors for various applications. The general principle involves the coupling of a receptor unit, which selectively binds the target analyte, to the fluorene fluorophore. This interaction modulates the photophysical properties of the fluorene core, enabling the detection of the analyte.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. nih.govresearchgate.netbohrium.comresearchgate.net The search for new organic NLO materials with large hyperpolarizabilities, good thermal stability, and high optical transparency is an active area of research. Fluorene derivatives have emerged as a promising class of NLO materials due to their extended π-electron systems and the ability to tailor their electronic properties through chemical modification. nih.gov

The structure of this compound, with its conjugated biphenyl and fluorene units, provides a robust scaffold for the design of NLO chromophores. The introduction of electron-donating and electron-withdrawing groups at strategic positions on the biphenyl and fluorene rings can lead to molecules with large first hyperpolarizabilities (β), a key parameter for second-order NLO activity. nih.gov

Studies on similar fluorene-based chromophores have demonstrated the effectiveness of this approach. For example, the strategic placement of donor and acceptor groups to create a "push-pull" electronic structure within a fluorene derivative has been shown to significantly enhance the first hyperpolarizability. nih.gov The biphenyl group in this compound can act as a π-conjugated bridge, facilitating charge transfer between donor and acceptor moieties, which is a crucial factor for achieving a large NLO response.

| Related Fluorenyl Chromophore | First Hyperpolarizability (β) Value | Measurement Technique |

| Donor-π-Acceptor Fluorene Derivative | High β values reported | Hyper-Rayleigh Scattering |

| Fluorene with "Push-Pull" Structure | Significant enhancement of β | Experimental and Theoretical |

This table presents generalized findings for fluorenyl derivatives with NLO properties and does not represent specific data for this compound, for which specific data is not available.

Development of Functional Polymeric and Oligomeric Materials

The incorporation of fluorene units into polymers and oligomers has led to the development of a wide range of functional materials with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The rigid and planar structure of the fluorene ring, combined with its excellent photophysical and electronic properties, makes it an attractive building block for conjugated polymers. mdpi.com

This compound, with its reactive hydroxyl group, can serve as a valuable monomer for the synthesis of novel functional polymers and oligomers. mdpi.com The hydroxyl group can be used as a point of attachment for polymerization through various reactions, such as esterification or etherification, to create polyesters or polyethers. Alternatively, it can be converted into other functional groups to enable different polymerization methods.

The biphenyl group in the monomer can enhance the thermal stability and charge-transporting properties of the resulting polymer. The fluorene core contributes to the polymer's luminescence and electrochemical stability. By copolymerizing this compound with other monomers, the properties of the resulting material can be finely tuned to meet the requirements of specific applications. For example, the synthesis of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene moieties has been reported, demonstrating the versatility of fluorene-based monomers in creating polymers with desirable thermal and optical properties. researchgate.net

| Polymer Type | Potential Properties Derived from this compound | Potential Applications |

| Polyesters | High thermal stability, good solubility | High-performance plastics |

| Polyethers | Enhanced charge transport, good film-forming ability | Organic electronics |

| Conjugated Polymers | Luminescence, electrochemical stability | OLEDs, sensors |

This table outlines the potential properties and applications of polymers derived from this compound based on the known characteristics of its structural components.

Emerging Research Directions and Future Perspectives for 9 Biphenyl 4 Yl 9h Fluoren 9 Ol

Rational Design and Synthesis of Next-Generation Biphenyl-Fluorenol Functional Materials

The rational design of novel functional materials derived from 9-Biphenyl-4-YL-9H-fluoren-9-OL is a burgeoning area of research. The inherent properties of the biphenyl-fluorenol scaffold, such as high thermal stability and strong fluorescence, make it an excellent building block for a variety of applications. chembk.com The introduction of functional groups onto the biphenyl (B1667301) or fluorene (B118485) moieties is a key strategy for tuning the electronic and optical properties of these materials. This functionalization is crucial for tailoring the compounds for specific applications, such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. chembk.com

Future research in this area will likely focus on the development of synthetic routes that allow for precise control over the placement and nature of these functional groups. The goal is to establish clear structure-property relationships that will guide the design of next-generation materials with enhanced performance. For instance, the synthesis of derivatives with specific electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, thereby optimizing charge injection and transport properties in electronic devices.

A significant challenge in this field is the development of scalable and efficient synthetic methods. While laboratory-scale syntheses have been established, the transition to larger-scale production is necessary for the commercial viability of these materials. Future synthetic strategies will need to address issues of cost, safety, and environmental impact.

Advancements in Stereoselective Synthesis Methodologies for Complex Fluorenol Architectures

The creation of chiral fluorenol architectures is a critical step towards the development of materials with unique optical and electronic properties. The stereochemistry of the fluorenol core can have a profound impact on the self-assembly and chiroptical properties of the resulting materials.

A significant advancement in this area is the development of enantioconvergent synthesis methods. One such method utilizes a cooperative catalysis approach involving palladium(II) and a chiral norbornene to synthesize a diverse range of functionalized chiral fluorenols with excellent enantioselectivities. chembk.comuos.ac.krkaist.ac.krnih.gov This method starts from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides, offering a versatile and efficient route to these complex chiral molecules. chembk.comuos.ac.krkaist.ac.krnih.gov This protocol has been shown to be compatible with a wide array of functional groups, yielding chiral fluorenols with enantiomeric excesses typically between 90% and 99% across numerous examples. uos.ac.krkaist.ac.kr

Future research will likely focus on expanding the scope of these stereoselective methods to include a wider range of starting materials and to create even more complex and sterically hindered fluorenol architectures. The development of new chiral ligands and catalytic systems will be crucial for achieving higher levels of stereocontrol and for accessing novel chiral fluorenol derivatives. The potential applications of these chiral materials in areas such as circularly polarized light-emitting diodes (CP-OLEDs) and asymmetric catalysis are driving forces for further innovation in this field.

Deepening Mechanistic Understanding of Novel Reactions and Photophysical Processes

A thorough understanding of the reaction mechanisms and photophysical processes governing the behavior of this compound and its derivatives is essential for their rational design and application. The excited state dynamics of fluorene derivatives are often complex and can be significantly influenced by their molecular structure and environment. nsf.govacs.orgnih.gov

For example, studies on substituted fluorene derivatives have revealed the presence of multiple, closely spaced excited singlet states. nsf.govacs.org The relaxation dynamics between these states can be highly dependent on interactions with the solvent, particularly through hydrogen bonding. nsf.govacs.orgnih.gov In protic solvents, the time-dependent changes in the emission spectra of fluorene derivatives suggest that solvent interactions play a crucial role in mediating the relaxation pathways. nsf.govacs.org

Computational studies, in conjunction with time-resolved spectroscopy, are powerful tools for elucidating these complex photophysical processes. nsf.gov Future research will aim to develop a more detailed picture of the excited state potential energy surfaces of biphenyl-fluorenol compounds. This will involve investigating the roles of intramolecular charge transfer, conformational changes, and intermolecular interactions in determining the photophysical properties. A deeper mechanistic understanding will enable the design of molecules with tailored emission colors, quantum yields, and excited-state lifetimes for specific applications in optoelectronics and sensing.

Multi-Scale Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling is becoming an indispensable tool in the design and optimization of new materials. researchgate.net For complex organic molecules like this compound, multi-scale modeling approaches can provide valuable insights into their structure-property relationships. These methods range from quantum mechanical calculations on individual molecules to larger-scale simulations of molecular assemblies. chemicalbook.com

At the molecular level, quantum chemical calculations can be used to predict key properties such as the electronic structure, absorption and emission spectra, and dipole moments of the ground and excited states. mdpi.com These calculations can help to understand the effects of different functional groups on the photophysical properties of the molecule. For instance, the distribution of HOMO and LUMO orbitals can indicate the potential for intramolecular charge transfer, which is a crucial factor in the design of "push-pull" fluorophores. mdpi.com

At a larger scale, molecular dynamics simulations can be used to model the self-assembly of biphenyl-fluorenol derivatives in solution or in the solid state. These simulations can provide information about the morphology and packing of the molecules, which are critical for understanding charge transport in organic electronic devices. By combining these different computational approaches, researchers can develop predictive models that can accelerate the discovery of new materials with optimized performance for specific applications.

Integration of this compound Scaffolds into Emerging Device Architectures

The unique properties of the this compound scaffold make it a promising candidate for integration into a variety of emerging device architectures. The high luminescence of related compounds suggests potential applications in organic light-emitting diodes (OLEDs). chembk.com Furthermore, the structural similarities to molecules used in organic field-effect transistors (OFETs) indicate that this scaffold could also be a valuable component in such devices. uos.ac.krkaist.ac.krnih.gov

In the context of OFETs, the planarity and intermolecular interactions of the organic semiconductor are critical for achieving high charge carrier mobility. Studies on related fluorene- and biphenyl-containing oligomers have shown a clear correlation between the crystal structure and the electrical characteristics of the device. uos.ac.krkaist.ac.kr For instance, a more planar molecular structure with smaller dihedral angles can lead to improved charge transport. uos.ac.krkaist.ac.kr The stability of the device is also a key consideration, and biphenyl-based structures have shown good stability in some cases. uos.ac.krkaist.ac.kr

Future research will focus on the synthesis of this compound derivatives specifically designed for optimal performance in these devices. This will involve tailoring the molecular structure to enhance properties such as charge injection, charge transport, and morphological stability. The development of solution-processable materials will also be a key area of focus, as this will enable the use of low-cost fabrication techniques such as inkjet printing.

Exploration of Novel Supramolecular Assemblies and Their Collective Properties

The self-assembly of organic molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of functional nanomaterials. The this compound scaffold, with its rigid and aromatic nature, is an excellent candidate for forming such assemblies. The collective properties of these assemblies can be significantly different from those of the individual molecules and can be tuned by controlling the self-assembly process.

The formation of supramolecular clusters in related systems is often driven by specific intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For example, in fluorene-based systems, aggregation can lead to the formation of new, lower-energy emission bands. The introduction of phenyl groups can influence the hydrogen bonding network and lead to more disordered structures. researchgate.net

Future research in this area will explore the controlled self-assembly of this compound and its derivatives into various nanostructures, such as nanofibers, vesicles, and organogels. The collective optical and electronic properties of these assemblies will be investigated, with a view to their potential applications in areas such as light harvesting, sensing, and catalysis. The ability to control the morphology and properties of these supramolecular structures through molecular design will be a key driver of innovation in this exciting field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.